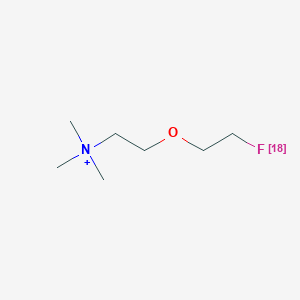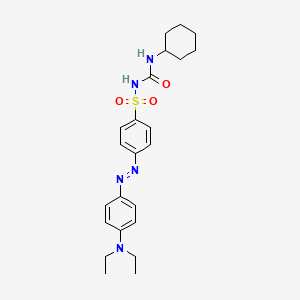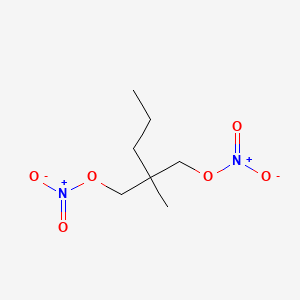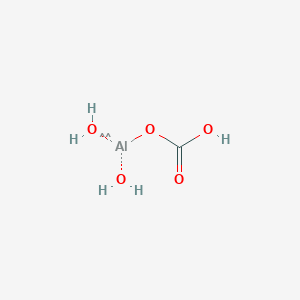
fluoroethylcholine (18F)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroethylcholine (18F) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is particularly useful in the detection and monitoring of various cancers, including prostate cancer. The compound is trapped in tumors by overexpressed choline kinase, making it a valuable tool in oncology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoroethylcholine (18F) is synthesized through a nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane, followed by a reaction with N,N-dimethylethanolamine. The product is then trapped on a cation exchange cartridge and eluted with saline .
Industrial Production Methods: The industrial production of fluoroethylcholine (18F) involves a fully automated synthesis and purification process. This method ensures high radiochemical yield and purity, making it suitable for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoroethylcholine (18F) primarily undergoes nucleophilic substitution reactions. The nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane is a key step in its synthesis .
Common Reagents and Conditions:
Reagents: 18F-fluoride, 1,2-ditosyloxy-ethane, N,N-dimethylethanolamine.
Conditions: The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products: The major product of these reactions is fluoroethylcholine (18F), which is then used in PET imaging .
Applications De Recherche Scientifique
Fluoroethylcholine (18F) has a wide range of applications in scientific research:
Chemistry: Used as a radiotracer in PET imaging to study various chemical processes.
Biology: Helps in understanding the biological pathways involving choline metabolism.
Medicine: Primarily used in oncology for the detection and monitoring of cancers, especially prostate cancer.
Industry: Utilized in the development of new diagnostic tools and imaging techniques.
Mécanisme D'action
Fluoroethylcholine (18F) is similar to other radiolabeled choline analogs, such as fluoromethylcholine (18F) and 11C-choline. fluoroethylcholine (18F) has a longer half-life compared to 11C-choline, making it more suitable for clinical use. Additionally, it has a greater extent of urinary excretion compared to fluoromethylcholine (18F), which may require catheterization in some cases .
Comparaison Avec Des Composés Similaires
- Fluoromethylcholine (18F)
- 11C-choline
Fluoroethylcholine (18F) stands out due to its longer half-life and suitability for widespread clinical use .
Propriétés
Numéro CAS |
407582-17-6 |
|---|---|
Formule moléculaire |
C7H17FNO+ |
Poids moléculaire |
149.22 g/mol |
Nom IUPAC |
2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1 |
Clé InChI |
XUUGOSKUEDWDAS-COJKEBBMSA-N |
SMILES isomérique |
C[N+](C)(C)CCOCC[18F] |
SMILES canonique |
C[N+](C)(C)CCOCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3H]Pirenzepine](/img/structure/B10773827.png)
![7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B10773833.png)
![N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)

![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773870.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773881.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10773897.png)
![8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)


